Luminespib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

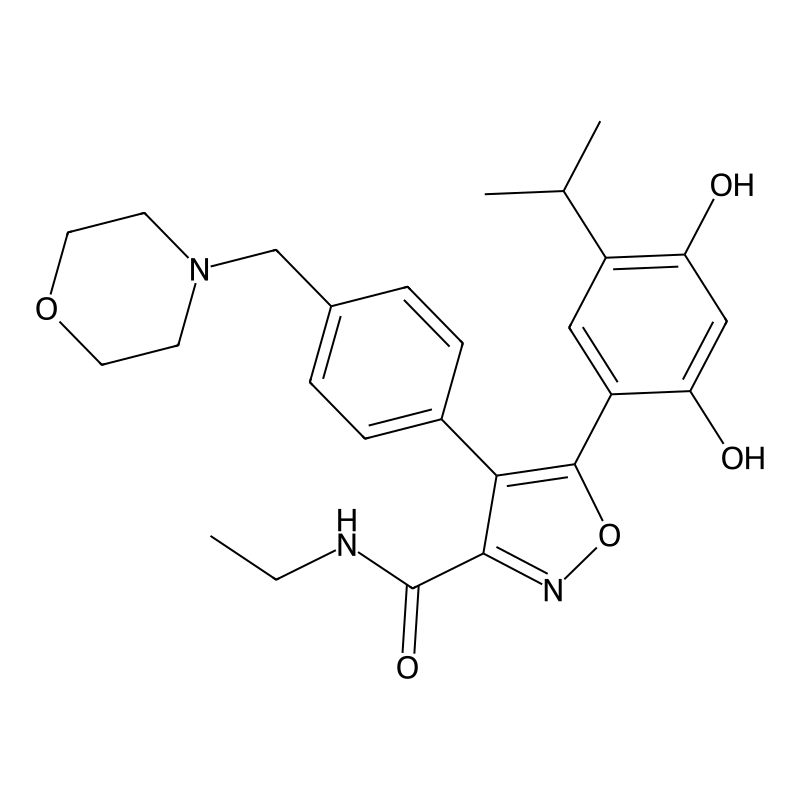

Canonical SMILES

Luminespib (CAS 747412-49-3), also known as NVP-AUY922, is a highly potent, third-generation isoxazole-resorcinol-based inhibitor of Heat Shock Protein 90 (Hsp90). Unlike first-generation ansamycin benzoquinones, it utilizes a non-geldanamycin scaffold that fundamentally alters its physicochemical and metabolic profile . For procurement and material selection, Luminespib is prioritized for its exceptional binding affinity (IC50 of 7.8–21 nM for Hsp90α/β), favorable aqueous solubility, and lack of hepatotoxic liabilities[1]. These baseline properties make it a standard benchmark compound for Hsp90 inhibition in complex oncological, neuroendocrine, and multidrug-resistant in vitro and in vivo models.

Research Fit

Substituting Luminespib with older, first-generation Hsp90 inhibitors such as 17-AAG (Tanespimycin) often leads to experimental failure or irreproducible data in resistant cell models [1]. 17-AAG requires metabolic activation by NAD(P)H:quinone oxidoreductase 1 (NQO1) and is highly susceptible to P-glycoprotein (P-gp) efflux, resulting in erratic intracellular concentrations in cells with low NQO1 or high P-gp expression [2]. Furthermore, the poor aqueous solubility of geldanamycin derivatives necessitates complex, potentially toxic vehicle formulations (e.g., high DMSO or Cremophor) that can confound in vivo results and introduce severe hepatotoxicity [1]. Luminespib’s isoxazole core bypasses these metabolic prerequisites and formulation bottlenecks, ensuring direct target engagement and reliable processability.

Substitution Risk

References

Metabolic Independence and Efflux Resistance

In glioblastoma cell lines lacking NQO1 expression (e.g., UW479), Luminespib retains full nanomolar potency, whereas 17-AAG exhibits significant resistance [1]. Luminespib's efficacy is independent of NQO1 metabolism and P-gp efflux mechanisms.

| Evidence Dimension | In vitro IC50 in NQO1-deficient UW479 cells |

| Target Compound Data | 1.6 nM |

| Comparator Or Baseline | 17-AAG: 99.0 nM |

| Quantified Difference | 62-fold higher potency for Luminespib in NQO1-deficient models |

| Conditions | UW479 pediatric glioblastoma cell line assay |

Ensures reliable target inhibition and reproducible assay results across diverse cell lines without confounding resistance mechanisms.

Comparative Potency Against Purine-Scaffold Inhibitors

When evaluated across a panel of adult and pediatric glioblastoma cell lines (U87MG, SF268, SF188, KNS42), Luminespib demonstrated significantly higher cellular potency compared to the purine-scaffold Hsp90 inhibitor BIIB021 [1].

| Evidence Dimension | Mean IC50 across glioblastoma cell lines |

| Target Compound Data | 4.8 - 7.8 nM |

| Comparator Or Baseline | BIIB021: 75.1 - 142.1 nM |

| Quantified Difference | 10- to 23-fold greater potency for Luminespib |

| Conditions | SRB proliferation assay in human glioblastoma cell lines |

Allows for significantly lower dosing in cellular assays, minimizing off-target effects and improving the therapeutic window in sensitive models.

Primary Tissue Translation and Apoptotic Efficacy

While many Hsp90 inhibitors show efficacy in immortalized cell lines, their translation to primary human tissue varies. In primary human prostate tumor tissue, Luminespib successfully inhibited tumor proliferation and induced apoptosis, whereas 17-AAG failed to induce apoptosis despite both molecules inducing equivalent levels of the Hsp70 biomarker [1].

| Evidence Dimension | Apoptosis induction in primary tissue |

| Target Compound Data | Active antiproliferative and proapoptotic effects |

| Comparator Or Baseline | 17-AAG: Ineffective at inducing apoptosis |

| Quantified Difference | Qualitative divergence: Luminespib induces apoptosis; 17-AAG does not, despite equal Hsp70 induction |

| Conditions | Human primary prostate tumor tissue ex vivo |

Crucial for researchers transitioning from immortalized cell lines to patient-derived or primary tissue models, reducing the risk of late-stage experimental failure.

Aqueous Solubility and Formulation Viability

First-generation ansamycin benzoquinones like 17-AAG are limited by poor aqueous solubility, requiring cumbersome formulations (e.g., DMSO/lipid mixtures) that contribute to severe hepatotoxicity. Luminespib's resorcinol-isoxazole structure provides favorable aqueous solubility, enabling straightforward formulation for intraperitoneal or intravenous administration without vehicle-induced toxicity [1].

| Evidence Dimension | Formulation complexity and solubility profile |

| Target Compound Data | Favorable aqueous solubility, standard formulation |

| Comparator Or Baseline | 17-AAG: Poor solubility, complex/toxic formulation required |

| Quantified Difference | Elimination of benzoquinone-mediated hepatotoxicity and vehicle complexity |

| Conditions | In vivo xenograft model preparation |

Simplifies in vivo dosing protocols and reduces vehicle-induced confounding toxicity in animal models, streamlining procurement for preclinical studies.

In Vivo Xenograft Modeling and Preclinical Oncology

Due to its favorable aqueous solubility and the absence of hepatotoxic benzoquinone moieties, Luminespib is a highly suitable Hsp90 inhibitor for long-term murine xenograft studies. It avoids the severe vehicle-induced toxicities and formulation bottlenecks associated with 17-AAG [1].

Drug Resistance and Efflux Assays

Because Luminespib is fundamentally insensitive to P-glycoprotein (P-gp) efflux and its activity does not rely on NQO1 metabolic status, it serves as an ideal, reliable positive control in models characterized by multidrug resistance or variable metabolic enzyme expression [2].

Primary and Patient-Derived Tumor Screening

Its proven ability to induce apoptosis in primary human tissues—where older inhibitors like 17-AAG fail despite target engagement—makes Luminespib the compound of choice for translational oncology screening and patient-derived xenograft (PDX) models [3].

Application Fit Matrix

References

- [1] Blood (2013) 122 (21): 1647. Heat Shock Protein 90 Inhibitor NVP-AUY922 Has Potent Anti-Tumor Activity With Adult T-Cell Leukemia-Lymphoma Cells.

- [2] Clin Cancer Res (2010) 16 (11): 3028–3038. Mechanistic Evaluation of the Novel HSP90 Inhibitor NVP-AUY922 in Adult and Pediatric Glioblastoma.

- [3] Future Med Chem (2010) 2 (10): 1543-1545. Heat-Shock Protein 90 Inhibitors: Will They Ever Succeed as Chemotherapeutics?

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

2: Doi T, Onozawa Y, Fuse N, Yoshino T, Yamazaki K, Watanabe J, Akimov M, Robson M, Boku N, Ohtsu A. Phase I dose-escalation study of the HSP90 inhibitor AUY922 in Japanese patients with advanced solid tumors. Cancer Chemother Pharmacol. 2014 Sep;74(3):629-36. doi: 10.1007/s00280-014-2521-x. Epub 2014 Jul 25. PubMed PMID: 25059319; PubMed Central PMCID: PMC4143601.

3: Chiang NJ, Wu SN, Kao CA, Huang YM, Chen LT. Stimulation of Electroporation-Induced Inward Currents in Glioblastoma Cell Lines by the Heat Shock Protein Inhibitor AUY922. Clin Exp Pharmacol Physiol. 2014 Jun 7. doi: 10.1111/1440-1681.12273. [Epub ahead of print] PubMed PMID: 24909268.

4: Huang J, Sun C, Zhang T, Pan L, Wang S, He Q, Li D. Potent antitumor activity of HSP90 inhibitor AUY922 in adrenocortical carcinoma. Tumour Biol. 2014 May 22. [Epub ahead of print] PubMed PMID: 24850175.

5: Chen SM, Guo CL, Shi JJ, Xu YC, Chen Y, Shen YY, Su Y, Ding J, Meng LH. HSP90 inhibitor AUY922 abrogates up-regulation of RTKs by mTOR inhibitor AZD8055 and potentiates its antiproliferative activity in human breast cancer. Int J Cancer. 2014 Apr 7. doi: 10.1002/ijc.28880. [Epub ahead of print] PubMed PMID: 24706460.

6: Zitzmann K, Ailer G, Vlotides G, Spoettl G, Maurer J, Göke B, Beuschlein F, Auernhammer CJ. Potent antitumor activity of the novel HSP90 inhibitors AUY922 and HSP990 in neuroendocrine carcinoid cells. Int J Oncol. 2013 Dec;43(6):1824-32. doi: 10.3892/ijo.2013.2130. Epub 2013 Oct 4. PubMed PMID: 24100469; PubMed Central PMCID: PMC3834873.

7: Voruganti S, Lacroix JC, Rogers CN, Rogers J, Matts RL, Hartson SD. The anticancer drug AUY922 generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors. J Proteome Res. 2013 Aug 2;12(8):3697-706. doi: 10.1021/pr400321x. Epub 2013 Jun 27. PubMed PMID: 23763277; PubMed Central PMCID: PMC3784992.

8: Sessa C, Shapiro GI, Bhalla KN, Britten C, Jacks KS, Mita M, Papadimitrakopoulou V, Pluard T, Samuel TA, Akimov M, Quadt C, Fernandez-Ibarra C, Lu H, Bailey S, Chica S, Banerji U. First-in-human phase I dose-escalation study of the HSP90 inhibitor AUY922 in patients with advanced solid tumors. Clin Cancer Res. 2013 Jul 1;19(13):3671-80. doi: 10.1158/1078-0432.CCR-12-3404. Epub 2013 Jun 11. PubMed PMID: 23757357.

9: Garon EB, Finn RS, Hamidi H, Dering J, Pitts S, Kamranpour N, Desai AJ, Hosmer W, Ide S, Avsar E, Jensen MR, Quadt C, Liu M, Dubinett SM, Slamon DJ. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth. Mol Cancer Ther. 2013 Jun;12(6):890-900. doi: 10.1158/1535-7163.MCT-12-0998. Epub 2013 Mar 14. PubMed PMID: 23493311; PubMed Central PMCID: PMC3681857.

10: Wainberg ZA, Anghel A, Rogers AM, Desai AJ, Kalous O, Conklin D, Ayala R, O'Brien NA, Quadt C, Akimov M, Slamon DJ, Finn RS. Inhibition of HSP90 with AUY922 induces synergy in HER2-amplified trastuzumab-resistant breast and gastric cancer. Mol Cancer Ther. 2013 Apr;12(4):509-19. doi: 10.1158/1535-7163.MCT-12-0507. Epub 2013 Feb 8. PubMed PMID: 23395886.

11: Gandhi N, Wild AT, Chettiar ST, Aziz K, Kato Y, Gajula RP, Williams RD, Cades JA, Annadanam A, Song D, Zhang Y, Hales RK, Herman JM, Armour E, DeWeese TL, Schaeffer EM, Tran PT. Novel Hsp90 inhibitor NVP-AUY922 radiosensitizes prostate cancer cells. Cancer Biol Ther. 2013 Apr;14(4):347-56. doi: 10.4161/cbt.23626. Epub 2013 Jan 28. PubMed PMID: 23358469; PubMed Central PMCID: PMC3667875.

12: Walsby EJ, Lazenby M, Pepper CJ, Knapper S, Burnett AK. The HSP90 inhibitor NVP-AUY922-AG inhibits the PI3K and IKK signalling pathways and synergizes with cytarabine in acute myeloid leukaemia cells. Br J Haematol. 2013 Apr;161(1):57-67. doi: 10.1111/bjh.12215. Epub 2013 Jan 29. PubMed PMID: 23356405.

13: Hartmann S, Günther N, Biehl M, Katzer A, Kuger S, Worschech E, Sukhorukov VL, Krohne G, Zimmermann H, Flentje M, Djuzenova CS. Hsp90 inhibition by NVP-AUY922 and NVP-BEP800 decreases migration and invasion of irradiated normoxic and hypoxic tumor cell lines. Cancer Lett. 2013 May 1;331(2):200-10. doi: 10.1016/j.canlet.2012.12.027. Epub 2013 Jan 20. PubMed PMID: 23340178.

14: Hsueh YS, Yen CC, Shih NY, Chiang NJ, Li CF, Chen LT. Autophagy is involved in endogenous and NVP-AUY922-induced KIT degradation in gastrointestinal stromal tumors. Autophagy. 2013 Feb 1;9(2):220-33. doi: 10.4161/auto.22802. Epub 2012 Nov 29. PubMed PMID: 23196876; PubMed Central PMCID: PMC3552885.

15: Armstrong H, Wolmarans A, Mercier R, Mai B, LaPointe P. The co-chaperone Hch1 regulates Hsp90 function differently than its homologue Aha1 and confers sensitivity to yeast to the Hsp90 inhibitor NVP-AUY922. PLoS One. 2012;7(11):e49322. doi: 10.1371/journal.pone.0049322. Epub 2012 Nov 14. PubMed PMID: 23166640; PubMed Central PMCID: PMC3498168.

16: Niewidok N, Wack LJ, Schiessl S, Stingl L, Katzer A, Polat B, Sukhorukov VL, Flentje M, Djuzenova CS. Hsp90 Inhibitors NVP-AUY922 and NVP-BEP800 May Exert a Significant Radiosensitization on Tumor Cells along with a Cell Type-Specific Cytotoxicity. Transl Oncol. 2012 Oct;5(5):356-69. Epub 2012 Oct 1. PubMed PMID: 23066444; PubMed Central PMCID: PMC3470116.

17: Bao XH, Takaoka M, Hao HF, Fukazawa T, Yamatsuji T, Sakurama K, Takigawa N, Nakajima M, Fujiwara T, Naomoto Y. Antiproliferative effect of the HSP90 inhibitor NVP-AUY922 is determined by the expression of PTEN in esophageal cancer. Oncol Rep. 2013 Jan;29(1):45-50. doi: 10.3892/or.2012.2074. Epub 2012 Oct 9. PubMed PMID: 23064324.

18: Okui T, Shimo T, Fukazawa T, Mohammad Monsur Hassan N, Honami T, Ibaragi S, Takaoka M, Naomoto Y, Sasaki A. Novel HSP90 inhibitor NVP-AUY922 enhances the anti-tumor effect of temsirolimus against oral squamous cell carcinoma. Curr Cancer Drug Targets. 2013 Mar;13(3):289-99. PubMed PMID: 23016912.

19: Moser C, Lang SA, Hackl C, Wagner C, Scheiffert E, Schlitt HJ, Geissler EK, Stoeltzing O. Targeting HSP90 by the novel inhibitor NVP-AUY922 reduces growth and angiogenesis of pancreatic cancer. Anticancer Res. 2012 Jul;32(7):2551-61. PubMed PMID: 22753713.

20: Best OG, Mulligan SP. Heat shock protein-90 inhibitor, NVP-AUY922, is effective in combination with fludarabine against chronic lymphocytic leukemia cells cultured on CD40L-stromal layer and inhibits their activated/proliferative phenotype. Leuk Lymphoma. 2012 Nov;53(11):2314-20. doi: 10.3109/10428194.2012.698278. Epub 2012 Jul 9. PubMed PMID: 22646928.

Explore Compound Types